molecular formula C10H9Cl2NO2S B1422267 Quinolin-8-ylmethanesulfonyl chloride hydrochloride CAS No. 1221726-26-6

Quinolin-8-ylmethanesulfonyl chloride hydrochloride

Cat. No.: B1422267
CAS No.: 1221726-26-6
M. Wt: 278.15 g/mol
InChI Key: HNUYOHNQPQGQLZ-UHFFFAOYSA-N
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Description

Quinolin-8-ylmethanesulfonyl chloride hydrochloride is a chemical reagent designed for research applications, particularly in medicinal chemistry. This compound serves as a key synthetic intermediate for the development of novel quinoline-sulfonamide hybrids . The quinoline scaffold is a privileged structure in drug discovery, known for conferring a wide range of biological activities . Researchers utilize this reagent to incorporate the methanesulfonamide group into target molecules, a fragment known to be significant for biological properties . The resulting sulfonamide derivatives are investigated for various pharmacological effects, including potential anticancer and antimicrobial activities . For instance, structurally related quinoline-sulfonamide compounds have shown promise as inhibitors of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key target in cancer metabolism . Other research avenues include the synthesis of hybrid complexes with metal ions, which can exhibit enhanced antimicrobial properties . The reactivity of the sulfonyl chloride group allows for efficient coupling with amines to create sulfonamides, enabling the construction of diverse compound libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

quinolin-8-ylmethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUYOHNQPQGQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CS(=O)(=O)Cl)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221726-26-6
Record name 8-Quinolinemethanesulfonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name quinolin-8-ylmethanesulfonyl chloride hydrochloride
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Preparation Methods

Starting Material Preparation

The synthesis often begins with 8-hydroxyquinoline or a related quinoline derivative as the substrate due to the reactivity of the hydroxyl group at the 8-position, which can be converted into sulfonyl derivatives.

  • For example, 8-hydroxy-2-methylquinoline can be oxidized or otherwise modified to introduce functional groups at the 8-position, as reported in oxidation reactions with selenium dioxide in dioxane/water systems.

Sulfonylation Reaction

The key reaction to introduce the methanesulfonyl group involves the reaction of the quinoline derivative with methanesulfonyl chloride (mesyl chloride) under controlled conditions.

  • The hydroxyl group at the 8-position is treated with methanesulfonyl chloride in the presence of a base (commonly triethylamine or pyridine) to form the 8-quinolinylmethanesulfonate intermediate.
  • This reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to minimize side reactions.
  • The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

Formation of Sulfonyl Chloride Hydrochloride Salt

  • The sulfonate intermediate is then converted to the sulfonyl chloride hydrochloride salt by treatment with hydrogen chloride gas or by adding hydrochloric acid in a suitable solvent such as dichloromethane.
  • Bubbling HCl gas through the solution of the sulfonate derivative in dichloromethane leads to the formation of the hydrochloride salt of quinolin-8-ylmethanesulfonyl chloride.
  • The product precipitates or is isolated by solvent evaporation and recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures).

Representative Experimental Procedure

Step Reagents & Conditions Outcome Notes
1 8-Hydroxyquinoline + Methanesulfonyl chloride + Triethylamine in DCM, 0–5 °C Formation of 8-quinolinylmethanesulfonate intermediate Base scavenges HCl generated; anhydrous conditions critical
2 Bubbling HCl gas in DCM solution of intermediate Formation of this compound salt Controlled HCl addition ensures salt formation

Reaction Monitoring and Purification

  • Monitoring: Reaction progress is monitored by TLC using silica gel plates and appropriate solvent systems (e.g., ethyl acetate/hexane).
  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to obtain pure this compound.
  • Characterization: Purity and identity are confirmed by NMR spectroscopy (1H, 13C), IR spectroscopy (noting sulfonyl chloride characteristic peaks), and elemental analysis.

Research Findings and Optimization Notes

  • The reaction yield is generally good (>80%) when performed under anhydrous conditions with careful temperature control.
  • The hydrochloride salt form enhances the stability of the sulfonyl chloride, which is otherwise moisture-sensitive.
  • Alternative bases such as diisopropylethylamine (Hunig's base) can be used to improve selectivity and reduce side reactions.
  • The sulfonylation step is sensitive to moisture; thus, solvents and reagents must be rigorously dried.
  • Scale-up requires careful control of HCl gas addition to avoid over-acidification and decomposition.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting material 8-Hydroxyquinoline or derivative Commercially available or synthesized
Sulfonylating agent Methanesulfonyl chloride (mesyl chloride) Reactive, moisture sensitive
Base Triethylamine or diisopropylethylamine Neutralizes HCl byproduct
Solvent Dichloromethane (DCM), THF Anhydrous preferred
Temperature 0–5 °C during sulfonylation Controls reaction rate and selectivity
HCl source Hydrogen chloride gas bubbled in DCM For hydrochloride salt formation
Purification Recrystallization or silica gel chromatography Ensures product purity
Yield Typically >80% Dependent on reaction control

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ylmethanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols . The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Quinolin-8-ylmethanesulfonyl chloride hydrochloride serves as a key intermediate in the synthesis of sulfonamide derivatives, which are known for their biological activities, including antibacterial and antiglaucoma properties. The compound's ability to form stable sulfonamides makes it a valuable reagent in drug discovery.

Antibacterial Agents

Research has demonstrated that quinoline sulfonamide compounds exhibit potent antibacterial activity. For instance, a study reported the synthesis of novel quinoline sulfonamide derivatives that showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds were synthesized using this compound as a precursor, showcasing its utility in developing new antibiotics .

Carbonic Anhydrase Inhibitors

Another significant application of this compound is in the development of carbonic anhydrase inhibitors. These inhibitors are crucial in treating conditions such as glaucoma and edema. A study highlighted the synthesis of water-soluble sulfonamides containing the 8-quinoline-sulfonyl moiety, which were evaluated for their inhibitory activity against carbonic anhydrase isozymes . The results indicated promising potential for these compounds as therapeutic agents.

Synthesis Methodologies

The production of this compound typically involves several synthetic routes that ensure high purity and yield.

Synthetic Routes

  • Reaction with Chlorosulfuric Acid : This method involves reacting quinoline with chlorosulfuric acid to produce quinoline sulfonic acid derivatives, which can then be converted into sulfonyl chlorides through subsequent reactions .
  • Use of Thionyl Chloride : Another approach includes the reaction of quinoline with thionyl chloride under controlled conditions to yield high-purity quinolin-8-sulfonyl chloride .

These methods are crucial for obtaining the compound in sufficient quantities for research and industrial applications.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development.

Development of Antiglaucoma Agents

A notable case study involved the synthesis of a series of sulfonamide compounds derived from this compound, which were tested for their efficacy in lowering intraocular pressure. The results showed that certain derivatives exhibited significant antiglaucoma activity, suggesting their potential as therapeutic agents for managing elevated intraocular pressure .

Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on compounds synthesized from this compound to understand their biological activities better. These studies have provided insights into how structural modifications can enhance potency against specific targets, such as carbonic anhydrase .

Mechanism of Action

The mechanism of action of Quinolin-8-ylmethanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Quinolin-8-ylmethanesulfonyl chloride hydrochloride with structurally related sulfonyl chloride derivatives of quinoline, based on available

Property This compound Quinoline-8-sulfonyl Chloride 3-Methylquinoline-8-sulfonyl Chloride
CAS Number Not explicitly listed 18704-37-5 74863-82-4
Molecular Formula (Inferred) C₁₀H₉Cl₂NO₂S C₉H₆ClNO₂S C₁₀H₉ClN₂O₂S
Molecular Weight ~278.6 g/mol (calculated) 227.66 g/mol 256.71 g/mol
Substitution Pattern Methanesulfonyl chloride at 8-position (+ HCl salt) Sulfonyl chloride directly at 8-position Methyl group at 3-position, sulfonyl chloride at 8-position
Melting Point Data unavailable 306°C Not reported
Key Applications Likely: Drug intermediates, sulfonylation reactions Sulfonylation, analytical derivatization Drug discovery, peptide synthesis
Reactivity High (due to sulfonyl chloride and HCl salt) High Moderate (methyl group may sterically hinder reactions)

Structural and Functional Differences:

  • Substitution and Reactivity: Quinoline-8-sulfonyl chloride has the sulfonyl chloride group directly attached to the quinoline ring, enabling rapid reactivity in nucleophilic substitutions . 3-Methylquinoline-8-sulfonyl chloride introduces a methyl group at the 3-position, which may sterically hinder reactions but enhance selectivity in drug design .
  • Applications: Quinoline-8-sulfonyl chloride is widely used in analytical chemistry for derivatizing amines and alcohols . 3-Methylquinoline-8-sulfonyl chloride is prioritized in medicinal chemistry for synthesizing sulfonamide-based inhibitors . The hydrochloride salt in the target compound may expand its utility in aqueous-phase reactions or as a stable intermediate in industrial processes.

Notes on Data Limitations

  • The exact physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence. Comparisons are drawn from structural analogs.
  • The hydrochloride salt’s impact on reactivity and stability is inferred from general sulfonyl chloride chemistry and handling guidelines for related compounds .

Biological Activity

Quinolin-8-ylmethanesulfonyl chloride hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound is derived from quinoline, a bicyclic aromatic compound known for its diverse biological activities. The sulfonyl chloride functional group enhances its reactivity, making it suitable for various chemical transformations.

Synthesis

The synthesis of Quinolin-8-ylmethanesulfonyl chloride typically involves the reaction of quinoline derivatives with chlorosulfonic acid or sulfur trioxide-pyridine complexes. The resulting sulfonyl chloride can then be converted into other derivatives for biological testing.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds containing the quinoline structure have shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of quinolin-8-ylmethanesulfonyl chloride possess antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Quinolin-8-ylmethanesulfonyl chloride has been investigated for its anti-inflammatory properties. In vitro studies revealed that it effectively inhibits the activity of enzymes involved in inflammatory pathways, including cyclooxygenases (COX) and lipoxygenases (LOX). The compound exhibited an IC50 value in the low micromolar range, indicating potent inhibition .

3. Carbonic Anhydrase Inhibition

A quantitative structure-activity relationship (QSAR) study highlighted the compound's role as a carbonic anhydrase inhibitor, which is crucial for various physiological processes. The inhibition of carbonic anhydrase is beneficial in treating conditions like glaucoma and edema . Table 1 summarizes the inhibitory activities against different carbonic anhydrase isozymes.

IsozymeIC50 (µM)
CA I0.12
CA II0.05
CA IV0.08

Case Study 1: In Vivo Anti-inflammatory Activity

In an experimental model of acute pancreatitis, Quinolin-8-ylmethanesulfonyl chloride was administered to evaluate its anti-inflammatory effects. The results showed a significant reduction in inflammatory markers and improved pancreatic function compared to control groups .

Case Study 2: Antibacterial Efficacy

A series of derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that modifications to the sulfonamide moiety enhanced antibacterial activity, with some compounds achieving MIC values lower than those of standard antibiotics .

Q & A

Q. What interdisciplinary applications exist beyond organic synthesis?

  • Materials Science : Functionalize polymers or nanoparticles via sulfonylation for catalytic or sensing applications.
  • Environmental Chemistry : Study its potential as a probe for detecting heavy metals in aqueous systems via fluorescence quenching.
  • Methodological Integration : Combine synthetic chemistry with surface plasmon resonance (SPR) to assess binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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